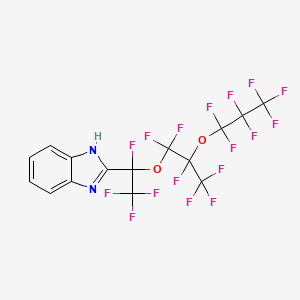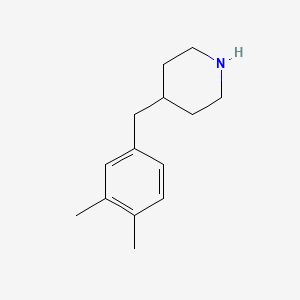![molecular formula C19H31F3Sn B3031918 Stannane, tributyl[4-(trifluoromethyl)phenyl]- CAS No. 86487-19-6](/img/structure/B3031918.png)
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Vue d'ensemble
Description
Stannane, tributyl[4-(trifluoromethyl)phenyl]- is an organotin compound with the molecular formula C19H31F3Sn. It is characterized by the presence of a tin atom bonded to three butyl groups and a phenyl group substituted with a trifluoromethyl group.
Mécanisme D'action
Target of Action
Stannane, tributyl[4-(trifluoromethyl)phenyl]- is a laboratory chemical
Mode of Action
For instance, they can react with aromatic acyl fluorides in the presence of cesium fluoride .
Result of Action
It’s also classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Stannane, tributyl[4-(trifluoromethyl)phenyl]-. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid releasing this compound into the environment. The stability of this compound can also be influenced by factors such as temperature, pH, and the presence of other chemicals.
Méthodes De Préparation
The synthesis of stannane, tributyl[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)phenyl halides with tributyltin hydride. One common method is the palladium-catalyzed stannylation of aryl halides, where the aryl halide reacts with tributyltin hydride in the presence of a palladium catalyst to form the desired stannane . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Stannane, tributyl[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: The phenyl group can undergo electrophilic substitution reactions, while the tin atom can be involved in nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted aromatic compounds and organotin derivatives.
Applications De Recherche Scientifique
Stannane, tributyl[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Organic Synthesis: It is widely used in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Materials Science: The compound is used in the preparation of organotin polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Organotin compounds, including stannane, tributyl[4-(trifluoromethyl)phenyl]-, are studied for their potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Stannane, tributyl[4-(trifluoromethyl)phenyl]- can be compared with other organotin compounds, such as:
Tributylphenylstannane: Similar structure but without the trifluoromethyl group, leading to different reactivity and applications.
Tributyltin chloride: Used in similar reactions but has different reactivity due to the presence of a chloride group.
Tributyl(4-fluorophenyl)stannane: Similar structure with a fluorine atom instead of a trifluoromethyl group, affecting its chemical properties and applications.
The uniqueness of stannane, tributyl[4-(trifluoromethyl)phenyl]- lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and selectivity in various chemical reactions.
Propriétés
IUPAC Name |
tributyl-[4-(trifluoromethyl)phenyl]stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXTUCJAKOFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380711 | |
| Record name | Stannane, tributyl[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86487-19-6 | |
| Record name | Stannane, tributyl[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)


![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)







